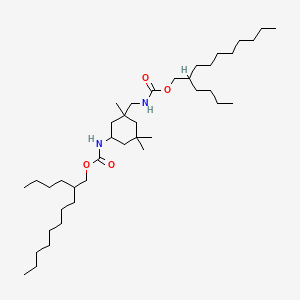
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is a complex organic compound. It belongs to the class of carbamic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes isotetradecyloxyl and trimethylcyclohexyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester typically involves the reaction of isotetradecyloxyl carbonyl chloride with 3,5,5-trimethylcyclohexylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity levels.
化学反应分析
Types of Reactions
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isotetradecyloxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carbamates, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用机制
The mechanism of action of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate complexes, thereby blocking the active sites. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is unique due to its specific isotetradecyloxyl and trimethylcyclohexyl groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
187951-30-0 |
|---|---|
分子式 |
C40H78N2O4 |
分子量 |
651.1 g/mol |
IUPAC 名称 |
2-butyldecyl N-[3-[(2-butyldecoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C40H78N2O4/c1-8-12-16-18-20-22-26-34(24-14-10-3)30-45-37(43)41-33-40(7)29-36(28-39(5,6)32-40)42-38(44)46-31-35(25-15-11-4)27-23-21-19-17-13-9-2/h34-36H,8-33H2,1-7H3,(H,41,43)(H,42,44) |
InChI 键 |
LYJHSFYLDITYPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCC)CCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


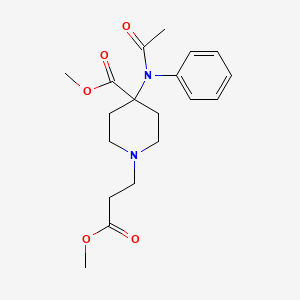
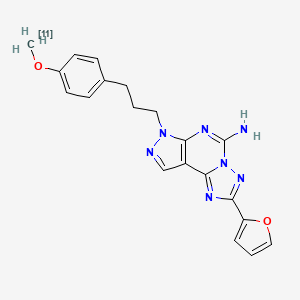


![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)




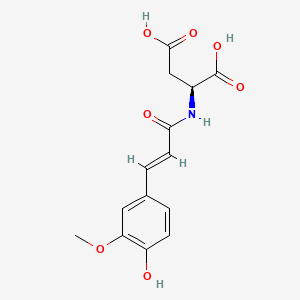
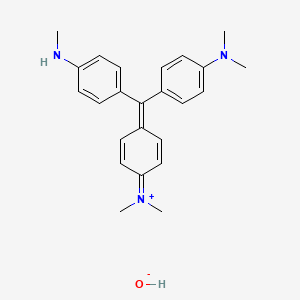
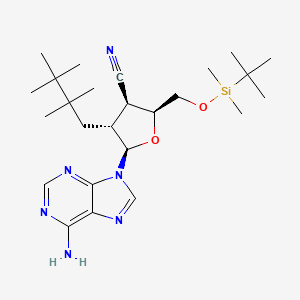

![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
